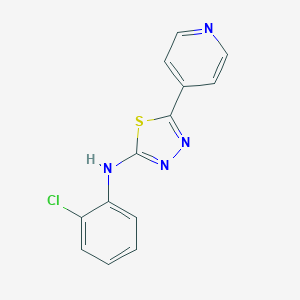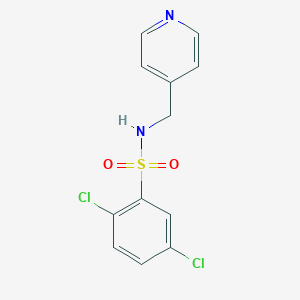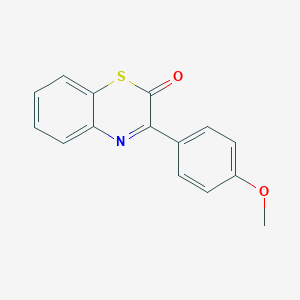
3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione, also known as DTSD, is a chemical compound that has been studied for its potential use in scientific research. DTSD has been found to have a variety of biochemical and physiological effects, and has shown promise as a tool for studying certain biological processes.
Wirkmechanismus
3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is believed to act as an inhibitor of certain enzymes involved in redox signaling pathways. Specifically, 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of thioredoxin reductase, an enzyme that plays a key role in regulating redox signaling. By inhibiting this enzyme, 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione may be able to alter the redox balance within cells, leading to changes in various biological processes.
Biochemical and Physiological Effects:
3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been found to have a variety of biochemical and physiological effects. In addition to its role as an inhibitor of thioredoxin reductase, 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has also been found to inhibit the activity of other enzymes involved in redox signaling, including glutathione reductase and glutathione peroxidase. These effects could be useful in understanding the role of these enzymes in various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has shown promise as a tool for studying redox signaling pathways, which could be useful in understanding a variety of biological processes. However, one limitation of using 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is that it may not be suitable for all types of experiments, and may not be effective in all cell types or organisms.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione. One area of research could involve further investigating the role of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione in redox signaling pathways, and exploring its potential as a therapeutic agent for diseases involving redox imbalance. Additionally, researchers could investigate the effects of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione on other biochemical and physiological processes, and explore its potential as a tool for studying these processes.
Synthesemethoden
3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving several chemical reactions. One common method of synthesis involves the reaction of 2,4-thiazolidinedione with phosphorus pentasulfide, followed by reaction with dimethyl sulfate and then with triethylamine. This results in the formation of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione as a yellow powder.
Wissenschaftliche Forschungsanwendungen
3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been studied for its potential use in a variety of scientific research applications. One area of research where 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has shown promise is in the study of redox signaling pathways. 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been found to act as an inhibitor of certain enzymes involved in redox signaling, which could be useful in understanding the role of these enzymes in various biological processes.
Eigenschaften
CAS-Nummer |
17702-76-0 |
|---|---|
Molekularformel |
C16H17NO5S2 |
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
3-(dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H10NO4PS3/c1-10-12(13,11-2)15-4-7-5(8)3-14-6(7)9/h3-4H2,1-2H3 |
InChI-Schlüssel |
AVRCLFGJSYYCDL-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SCN1C(=O)CSC1=O |
Kanonische SMILES |
COP(=S)(OC)SCN1C(=O)CSC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)

![6-(4-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B231243.png)


![2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B231247.png)

